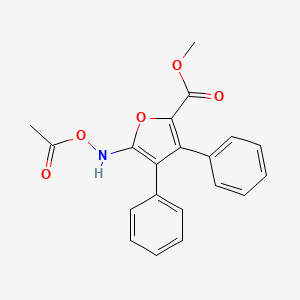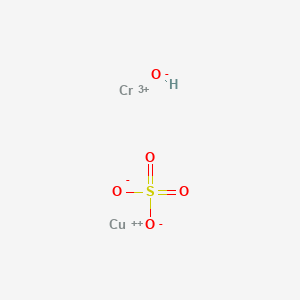
Copper;chromium(3+);hydroxide;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;chromium(3+);hydroxide;sulfate is a complex compound that combines copper, chromium in its +3 oxidation state, hydroxide ions, and sulfate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper;chromium(3+);hydroxide;sulfate typically involves the reaction of chromium(III) hydroxide with sulfuric acid, followed by the addition of copper ions. The reaction can be represented as follows:
[ 2Cr(OH)_3 + 3H_2SO_4 \rightarrow Cr_2(SO_4)_3 + 6H_2O ]
In this reaction, chromium(III) hydroxide reacts with sulfuric acid to form chromium(III) sulfate and water. Copper ions are then introduced to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar chemical reactions but on a larger scale. The process typically includes the controlled addition of reactants, precise temperature regulation, and purification steps to ensure the desired product’s quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;chromium(3+);hydroxide;sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the oxidation states of chromium and copper may change.
Substitution Reactions: Ligand substitution reactions can occur, where hydroxide or sulfate ions are replaced by other ligands.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc.
Ligands: Such as ammonia or chloride ions for substitution reactions.
Major Products Formed
Chromium(III) Sulfate: Formed during the initial reaction with sulfuric acid.
Copper Hydroxide: Can form as a precipitate in certain conditions.
Applications De Recherche Scientifique
Chemistry
In chemistry, copper;chromium(3+);hydroxide;sulfate is used as a catalyst in various chemical reactions. Its unique properties make it suitable for facilitating oxidation-reduction reactions and ligand substitution processes.
Biology
In biological research, this compound is studied for its potential role in enzyme activity and as a model for understanding metal ion interactions in biological systems.
Medicine
In medicine, the compound’s antimicrobial properties are of interest. Research is ongoing to explore its potential use in developing new antimicrobial agents.
Industry
Industrially, this compound is used in processes such as leather tanning, where chromium compounds play a crucial role. It is also used in the production of pigments and dyes.
Mécanisme D'action
The mechanism of action of copper;chromium(3+);hydroxide;sulfate involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from ligands. This interaction can lead to changes in the oxidation state of the metal ions, facilitating various chemical reactions. The pathways involved include electron transfer processes and coordination chemistry principles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium(III) Sulfate: A simpler compound containing chromium in the +3 oxidation state and sulfate ions.
Copper(II) Sulfate: Contains copper in the +2 oxidation state and sulfate ions.
Chromium(III) Hydroxide: Contains chromium in the +3 oxidation state and hydroxide ions.
Uniqueness
Copper;chromium(3+);hydroxide;sulfate is unique due to the combination of copper and chromium ions in a single compound. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
185672-09-7 |
|---|---|
Formule moléculaire |
CrCuHO5S+2 |
Poids moléculaire |
228.61 g/mol |
Nom IUPAC |
copper;chromium(3+);hydroxide;sulfate |
InChI |
InChI=1S/Cr.Cu.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 |
Clé InChI |
BMTLWRUMFNXYKZ-UHFFFAOYSA-K |
SMILES canonique |
[OH-].[O-]S(=O)(=O)[O-].[Cr+3].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


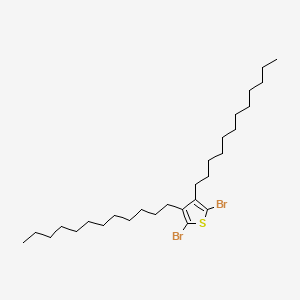

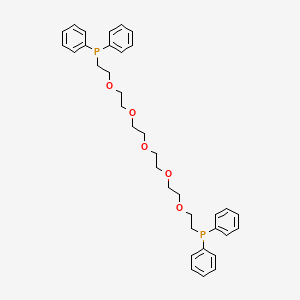
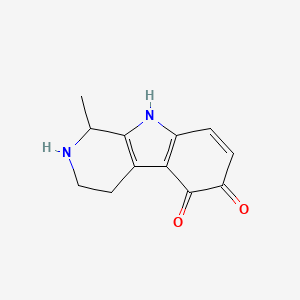
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)

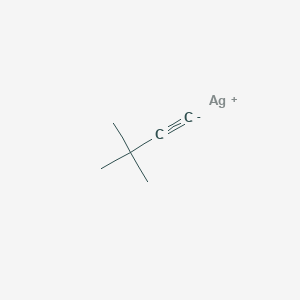
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)
